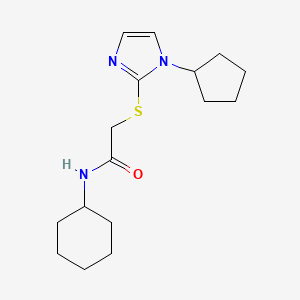

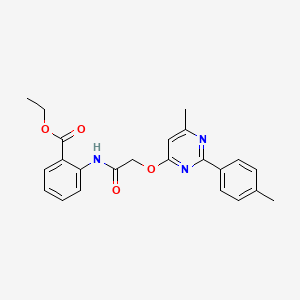

N-环己基-2-((1-环戊基-1H-咪唑-2-基)硫代)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds

The study presented in the first paper focuses on the synthesis of various heterocyclic derivatives from a key precursor, 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. The synthetic pathways explored include regioselective attacks and cyclization, leading to a diverse array of products with potential antitumor properties. The compounds were tested against three human cancer cell lines, showing significant inhibitory effects, which suggests their potential for further biological investigations and drug development .

Enantio- and Diastereoselective Synthesis of a Synthetic Key Intermediate of (+)-Cyclaradine

The second paper describes the enantio- and diastereoselective synthesis of a key intermediate for the production of (+)-cyclaradine. The process involves enzyme-catalyzed asymmetric hydrolysis and subsequent modification of functional groups. This method showcases the importance of precise control over stereochemistry in the synthesis of complex organic molecules, which is crucial for the development of pharmaceuticals .

Synthesis and Molecular Structures of Imidazo[1,5-a]pyridine-1-ylalkylalcohols

In the third paper, the synthesis of imidazo[1,5-a]pyridine-1-ylalkylalcohols through iodine-mediated cyclization of N-thioacyl 1,2-aminoalcohols is discussed. The study highlights the influence of the starting materials' structure on the cyclization outcome, with aliphatic aldehydes and silyl-protected aminoalcohols favoring the production of the desired alcohols. This research contributes to the understanding of cyclization reactions and their applications in synthesizing complex heterocyclic structures .

Regioselective Copper-Catalyzed Dicarbonylation of Imidazo[1,2-a]pyridines

The fourth paper presents a novel copper-catalyzed regioselective double carbonylation of imidazo[1,2-a]pyridines, using molecular oxygen as the oxygen source. This method leads to the synthesis of 1,2-carbonyl imidazo[1,2-a]pyridines, which are valuable intermediates in the preparation of fine chemicals and pharmaceuticals, such as Zolpidem. The study also includes an (18)O-labeling experiment to trace the oxygen source in the products .

Reactivity of 2-Cyano-N-(4-(1-Methyl-1H-benzo[d]imidazol-2-yl)-3-(Methylthio)-1-Phenyl-1H-Pyrazol-5-yl)Acetamide

The fifth paper investigates the reactivity of a specific cyanoacetamide derivative with various reagents to synthesize different heterocyclic compounds, including pyrazole, thiazole, 1,3,4-thiadiazole, and polysubstituted thiophene derivatives. The study provides insights into the reactivity patterns of the cyanoacetamide derivative, which could be leveraged for the design and synthesis of new compounds with potential biological activities .

科学研究应用

抗癌应用

与 N-环己基-2-((1-环戊基-1H-咪唑-2-基)硫代)乙酰胺在结构上相关的化合物,例如各种咪唑并噻二唑类似物,已被合成并评估其潜在的抗癌活性。例如,衍生物对包括乳腺癌在内的癌细胞系显示出显着的细胞毒活性,突出了此类化合物在癌症治疗中的治疗潜力 (Sraa Abu-Melha,2021 年)。

抗菌和抗真菌应用

研究还集中在合成和评估具有相似结构特征的化合物的抗菌活性。一些衍生物对各种细菌和真菌菌株显示出有希望的抗菌活性,表明它们作为新型抗菌剂的潜力 (N. Rezki,2016 年)。

阿尔茨海默病研究

咪唑并噻唑和乙酰胺的衍生物已被研究为 β-分泌酶 (BACE-1) 的抑制剂,β-分泌酶是阿尔茨海默病发病机制中涉及的酶。涉及这些化合物的合成、生物学评估和对接研究表明它们作为阿尔茨海默病治疗剂的潜力 (Gang Yan 等人,2017 年)。

有机合成和化学性质

对具有相似结构的化合物的研究包括探索它们的化学性质和反应性。这些研究有助于开发杂环化合物的新的合成途径,深入了解它们在包括药物开发和材料科学在内的各个领域的潜在应用 (J. Schmeyers 和 G. Kaupp,2002 年)。

抗氧化剂特性

一些苯并咪唑衍生物已被检查作为本地基础油的抗氧化剂,显示了该化学类别中化合物在生物医学研究之外应用的多功能性。这些发现强调了此类化合物在提高工业材料氧化稳定性方面的潜力 (J. Basta 等人,2017 年)。

作用机制

Target of Action

The primary targets of N-cyclohexyl-2-((1-cyclopentyl-1H-imidazol-2-yl)thio)acetamide are currently unknown. This compound is a derivative of imidazole, a heterocyclic compound that is a key component in many functional molecules . Imidazole derivatives have been found to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes .

Biochemical Pathways

Given the diverse range of applications of imidazole derivatives, it is likely that this compound could affect multiple pathways .

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which can influence their bioavailability .

Result of Action

Imidazole derivatives have been reported to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the action of imidazole derivatives .

属性

IUPAC Name |

N-cyclohexyl-2-(1-cyclopentylimidazol-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3OS/c20-15(18-13-6-2-1-3-7-13)12-21-16-17-10-11-19(16)14-8-4-5-9-14/h10-11,13-14H,1-9,12H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCTYCVBJXCJRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CSC2=NC=CN2C3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-2-((1-cyclopentyl-1H-imidazol-2-yl)thio)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-chloro-2-methylphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B3012651.png)

![3-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-propoxybenzyl)propanamide](/img/structure/B3012652.png)

![4-Methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B3012654.png)

![N6-cyclopentyl-N4-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3012657.png)

![3-[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(4-chlorobenzyl)-2(1H)-pyridinone](/img/structure/B3012661.png)

![3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3012665.png)

![(3,4-dimethoxyphenyl){4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B3012668.png)

![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propionamide](/img/structure/B3012671.png)